N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide
CAS No.: 1795083-38-3
Cat. No.: VC4301540
Molecular Formula: C17H17NO3S
Molecular Weight: 315.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795083-38-3 |
|---|---|
| Molecular Formula | C17H17NO3S |
| Molecular Weight | 315.39 |
| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C17H17NO3S/c1-13(11-14-9-10-21-12-14)18-22(19,20)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12-13,18H,11H2,1H3 |
| Standard InChI Key | SBXSJOCHPAOMTO-UHFFFAOYSA-N |
| SMILES | CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Basic Properties
N-[1-(Furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide belongs to the aryl sulfonamide class, combining a naphthalene ring system with a 3-furan-substituted propan-2-yl moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₃S |
| Molecular Weight | 315.4 g/mol |
| CAS Registry Number | 1795083-38-3 |
| Density | Not Available |
| Boiling Point | Not Available |
The absence of reported density and boiling point values highlights the need for further experimental characterization .
Structural Analysis
The compound features three distinct regions (Figure 1):
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Naphthalene System: A bicyclic aromatic framework providing hydrophobic interactions and π-π stacking potential.
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Sulfonamide Linker: A polar bridge (-SO₂NH-) enabling hydrogen bonding and electrostatic interactions.
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Furan-Propan-2-yl Group: A heterocyclic furan ring attached to an isopropyl chain, introducing steric bulk and potential metabolic sites .
Comparative analysis with structurally related sulfonamides, such as 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, suggests that the naphthalene system likely engages in hydrophobic pocket binding, while the sulfonamide linker participates in target protein interactions .
Synthetic Pathways and Characterization
Proposed Synthesis Strategies
While no direct synthesis route for N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide has been published, analogous sulfonamide syntheses involve:
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Nucleophilic Substitution: Reacting naphthalene-1-sulfonyl chloride with 1-(furan-3-yl)propan-2-amine.
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Cross-Coupling Reactions: Utilizing Pd-catalyzed C–S bond formation between halogenated naphthalenes and thiol-containing intermediates .
A hypothetical route (Scheme 1) could proceed as follows:
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Sulfonylation: Treat naphthalene-1-sulfonyl chloride with 1-(furan-3-yl)propan-2-amine in dichloromethane under basic conditions.
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Purification: Isolate the product via column chromatography or recrystallization.
Analytical Characterization
Key characterization methods for confirming structure and purity include:
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 315.4 (M+H⁺) .
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Nuclear Magnetic Resonance (NMR):
Research Applications and Industrial Relevance
Organic Synthesis Intermediate
The compound’s multifunctional structure makes it a candidate for:
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Ligand Design: Coordinating metal catalysts via sulfonamide and furan groups.
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Polymer Chemistry: Incorporating into sulfonated polymers for ion-exchange membranes.
Drug Discovery Scaffold
Key optimization strategies for enhancing bioactivity include:
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R1 Modifications: Introducing biphenyl or heteroaryl groups to improve hydrophobic interactions .
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Linker Optimization: Replacing sulfonamide with carboxamide or methylene bridges to adjust flexibility .
Future Perspectives and Challenges
Priority Research Areas
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Synthetic Optimization: Developing scalable routes with >70% yield.
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ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.
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Target Identification: Screening against protein libraries to identify binding partners.
Technological Implications
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